4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoromethyl group, which can enhance its reactivity and stability in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with the corresponding aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Produced via oxidation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic devices.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane: Similar structure but with the trifluoromethyl group at a different position.
Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Does not contain the trifluoromethyl group, leading to variations in chemical behavior.
Uniqueness
The presence of the trifluoromethyl group in 4,4,5,5-tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane imparts unique electronic properties, enhancing its reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C20H22BF3O3 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-6-5-7-17(12-16)25-13-14-8-10-15(11-9-14)20(22,23)24/h5-12H,13H2,1-4H3 |
InChI Key |
AUYUJIJAJWLWKH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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